NDI-091143 was developed as part of research efforts aimed at discovering novel inhibitors of ACLY, which plays a pivotal role in lipid metabolism and is often upregulated in cancer cells. The compound is classified as an allosteric inhibitor, meaning it alters the activity of the enzyme by binding to a site other than the active site, leading to changes in the enzyme's conformation and function .
The synthesis of NDI-091143 involves multi-step organic chemistry techniques that typically include:
The molecular structure of NDI-091143 has been elucidated through advanced techniques such as X-ray crystallography and cryo-electron microscopy. Key structural features include:
The binding mode reveals that NDI-091143 occupies an allosteric site, leading to significant conformational rearrangements in ACLY that inhibit its enzymatic function .
NDI-091143 primarily functions through allosteric inhibition of ACLY. The key reactions include:
The mechanism of action for NDI-091143 involves:
NDI-091143 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for in vivo studies and potential therapeutic applications .
NDI-091143 has significant potential applications in various scientific fields:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5